4-(1-Methyl-5-imidazolyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which 4-(1-Methyl-5-imidazolyl)benzoic Acid belongs, has been the subject of recent research . One method involves the cyclization of amido-nitriles, a process that can accommodate a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H10N2O2/c1-13-7-12-6-10 (13)8-2-4-9 (5-3-8)11 (14)15/h2-7H,1H3, (H,14,15) .Scientific Research Applications
Corrosion Inhibition
4-(1-Methyl-5-imidazolyl)benzoic Acid and its derivatives have been explored for their potential as corrosion inhibitors. Research has indicated that certain benzimidazole derivatives based on 8-hydroxyquinoline, similar in structure to this compound, show significant anticorrosive activity. The compounds were tested for their efficiency in inhibiting corrosion of steel in acidic solutions, and results demonstrated high inhibitory efficiency, with optimal values reaching up to 97.7%. The corrosion inhibition mechanism was studied through various methods, including potentiodynamic polarization, impedance spectroscopy, SEM coupled with EDS, and UV–visible spectrometry, along with quantum mechanical investigations and Monte Carlo simulations. The studies concluded that these compounds act as mixed-type inhibitors, offering protection against corrosion effectively (Rbaa et al., 2020).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. A series of novel 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs were synthesized and displayed potent bioactivity against pathogenic fungi and bacteria. The synthesized imidazolopeptides exhibited significant activity against fungi such as Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii, with MIC values ranging from 12.5-6 μg/ml. Moderate activity was also observed against gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating the broad antimicrobial potential of these compounds (Dahiya, 2008).
Chemical Sensing
Certain derivatives of this compound have been identified as potential chemical sensors. Research has introduced imidazole-based chemosensors that are reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors exhibited specificity towards CN- ions, resulting in the quenching of fluorescence and a decreased singlet state lifetime. The detection limits for cyanide ions were found to be as low as 0.8 μM and 1.2 μM, indicating the high sensitivity of these sensors. The reversibility and reusability of the sensors for the detection of CN- and Hg2+ ions were demonstrated, highlighting their potential in environmental monitoring and public safety applications (Emandi et al., 2018).
Future Directions
Imidazoles are an important structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Therefore, future research may focus on developing new synthesis methods and exploring new applications for imidazole compounds like 4-(1-Methyl-5-imidazolyl)benzoic Acid .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJRMUIEJAVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699070 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-38-6 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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